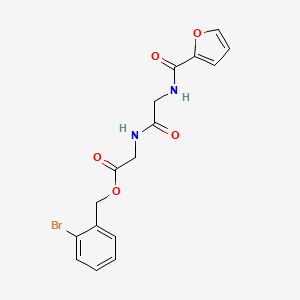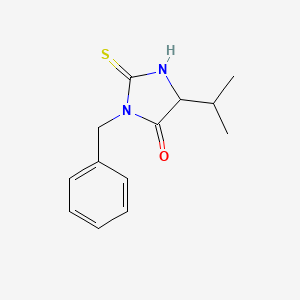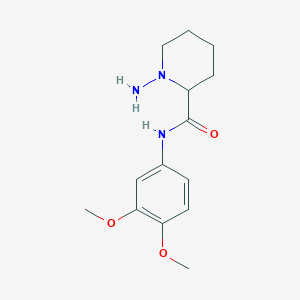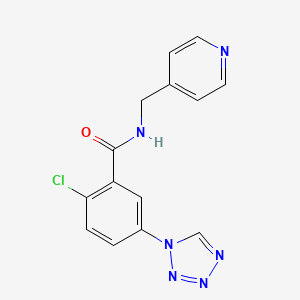![molecular formula C18H14Cl3N3O B5141616 2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol](/img/structure/B5141616.png)
2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol, also known as TCBZ, is a chemical compound that has been extensively studied for its potential use as an anthelmintic drug. TCBZ is a member of the benzimidazole family of compounds, which are known for their antiparasitic activity.
Mechanism of Action
The exact mechanism of action of 2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol is not fully understood, but it is thought to involve the inhibition of microtubule assembly in the parasite. This leads to the disruption of cellular metabolism and ultimately the death of the parasite.
Biochemical and Physiological Effects:
2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species in parasitic cells, leading to oxidative stress and ultimately cell death. 2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol has also been shown to inhibit the activity of certain enzymes involved in energy metabolism in the parasite.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol in lab experiments is its broad-spectrum activity against a wide range of parasitic infections. However, 2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol is also known to have a number of limitations, including its relatively low solubility in water and its potential toxicity to host cells.
Future Directions
There are a number of future directions for research on 2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol. One area of interest is the development of new derivatives of 2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol that may have improved activity and reduced toxicity. Another area of interest is the study of the mechanism of action of 2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol in more detail, in order to better understand its potential as an anthelmintic drug. Finally, there is also interest in the use of 2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol in combination with other drugs, in order to improve its efficacy against parasitic infections.
Synthesis Methods
The synthesis of 2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol involves a multistep process that begins with the reaction of 2-phenyl-1H-imidazole-5-carboxaldehyde with 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole in the presence of a base. The resulting intermediate is then reacted with 2,2,2-trichloroethyl chloroformate to yield 2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol.
Scientific Research Applications
2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol has been extensively studied for its potential use as an anthelmintic drug. It has been shown to be effective against a wide range of parasitic infections, including gastrointestinal nematodes, liver flukes, and tapeworms. 2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol has also been studied for its potential use in the treatment of cancer, as it has been shown to have antitumor activity in vitro.
properties
IUPAC Name |
2,2,2-trichloro-1-(4-methyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3N3O/c1-23-12-9-5-6-10-13(12)24-15(16(25)18(19,20)21)14(22-17(23)24)11-7-3-2-4-8-11/h2-10,16,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLGLQBKSIDLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NC(=C3C(C(Cl)(Cl)Cl)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(4-methyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5141537.png)
![2-{3-[(4-phenoxyphenyl)ethynyl]phenyl}-3-{4-[(4-phenoxyphenyl)ethynyl]phenyl}quinoxaline](/img/structure/B5141544.png)
![N~2~-(2-fluorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5141552.png)

![2,4-dichloro-1-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5141559.png)
![3-methyl-N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5141575.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5141583.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5141603.png)

![2-(benzyl{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5141631.png)



![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B5141650.png)